molecular formula C9H8N4 B132428 4-(Pyridin-3-yl)pyrimidin-2-amine CAS No. 66521-66-2

4-(Pyridin-3-yl)pyrimidin-2-amine

Cat. No. B132428
CAS RN: 66521-66-2
M. Wt: 172.19 g/mol
InChI Key: LQHQKYWYKPLKCH-UHFFFAOYSA-N
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Description

The compound "4-(Pyridin-3-yl)pyrimidin-2-amine" is a heterocyclic compound that features both pyridine and pyrimidine rings. This structure is of interest due to its potential applications in medicinal chemistry and material science. The pyridine and pyrimidine moieties are known to interact with various biological targets, making derivatives of this compound valuable for drug design and discovery.

Synthesis Analysis

The synthesis of related compounds has been reported in several studies. For instance, a series of ligands based on a 2,6-di(pyrimidin-4-yl)pyridine scaffold were synthesized and their complexation with metal ions was studied . Another study reported the synthesis of (1H-pyridin-4-ylidene)amines, which are structurally related to the compound of interest, as potential antimalarials . Additionally, a novel synthesis of heterocyclic compounds involving a pyridin-2-yl moiety was described, highlighting the versatility of these heterocycles in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" has been elucidated using various spectroscopic methods and X-ray crystallography. For example, the X-ray crystal structures of zinc complexes with ligands based on the pyrimidine-pyridine scaffold were obtained, providing insights into the coordination behavior of these molecules . The structural characterization of a related compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, was also performed using X-ray diffraction and density functional theory (DFT) calculations .

Chemical Reactions Analysis

The reactivity of pyrimidine and pyridine derivatives has been explored in various chemical reactions. For instance, the formation of coordination polymers through selective coordination to zinc(II) ions was demonstrated for terpyridine derivatives with a pyrimidin-5-yl substituent . The synthesis of highly substituted pyrimido[4,5-d]pyrimidin-4(1H)-ones from chloroformylpyrimidine, amines, and aldehydes showcased the potential for constructing complex pyrimidine-containing frameworks .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine and pyridine derivatives are influenced by their molecular structure. The antimicrobial activity of (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide was studied, and its properties were predicted using computational methods . The role of hydrogen bonding in the conformational stabilization of (pyridin-2-yl)aminomethane-1,1-diphosphonic acids and a related (pyrimidin-2-yl) derivative was investigated, highlighting the importance of intramolecular interactions in determining the properties of these compounds .

Scientific Research Applications

Biotransformation and Metabolic Pathways

4-(Pyridin-3-yl)pyrimidin-2-amine has been studied for its biotransformation and metabolic pathways. In research on β-secretase inhibitors, it was found that enzymes like CYP3A4 are responsible for metabolizing compounds with pyridine and pyrimidine rings. An unusual metabolic pathway involving ring-opening and formation of an imidazole ring was discovered in this context (Lindgren et al., 2013).

Antimicrobial Activity

The antimicrobial activity of pyrimidine salts, including derivatives of this compound, has been explored. These compounds have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, showing potential as antimicrobial agents (Mallikarjunaswamy et al., 2013).

Inhibition of Histone Lysine Demethylase

Compounds incorporating this compound have been investigated as inhibitors of histone lysine demethylase. These inhibitors are significant for their potential in regulating gene expression and are relevant in cancer research (Bavetsias et al., 2016).

Synthesis of N-Aryl Derivatives

New N-aryl derivatives of this compound have been synthesized using palladium-catalyzed Buchwald-Hartwig amination. These derivatives are crucial for preparing various heterocyclic compounds, illustrating the versatility of this chemical structure in synthesis (El-Deeb et al., 2008).

Antiviral Activity

The antiviral activities of chiral derivatives containing 4-(Pyridin-3-yl)pyrimidin-2-yl amine moieties have been studied. Some of these compounds showed significant activity against viruses like tobacco mosaic virus, indicating their potential in antiviral therapy (Bai et al., 2018).

Synthesis of Complex Heterocyclics

The synthesis of pyrimidine-linked pyrazole heterocyclics involving this compound has been explored for their insecticidal and antibacterial potential. This research underscores the compound's utility in creating bioactive molecules for pest control and antibiotic applications (Deohate & Palaspagar, 2020).

Mechanism of Action

Target of Action

The primary target of 4-(Pyridin-3-yl)pyrimidin-2-amine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .

Mode of Action

This compound acts as an inhibitor of PLK4 . It interacts with PLK4, inhibiting its activity and thus disrupting the process of centriole duplication . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells where PLK4 is often overexpressed .

Biochemical Pathways

The inhibition of PLK4 by this compound affects the centriole duplication pathway . This pathway is crucial for cell division, and its disruption can lead to cell cycle arrest and apoptosis . The downstream effects of this disruption can include the death of cancer cells and a reduction in tumor growth .

Pharmacokinetics

In terms of ADME properties, this compound has been shown to have good plasma stability and liver microsomal stability . This suggests that the compound has good bioavailability and a low risk of drug-drug interactions .

Result of Action

The result of the action of this compound is the inhibition of PLK4, leading to disruption of centriole duplication . This can cause cell cycle arrest and apoptosis in cancer cells . In vitro enzyme activity results showed that the compound displayed high PLK4 inhibitory activity . At the cellular level, it presented excellent antiproliferative activity against breast cancer cells .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 , indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation .

properties

IUPAC Name

4-pyridin-3-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4/c10-9-12-5-3-8(13-9)7-2-1-4-11-6-7/h1-6H,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHQKYWYKPLKCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00498802
Record name 4-(Pyridin-3-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66521-66-2
Record name 4-(Pyridin-3-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Pyridin-3-yl)pyrimidin-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What synthetic strategies can be employed to prepare 4-(Pyridin-3-yl)pyrimidin-2-amine derivatives?

A1: Two main strategies emerge from the research papers:

  • Buchwald-Hartwig Amination: This approach utilizes palladium catalysis to couple 4-(Pyridin-3-yl)-2-chloropyrimidine with various anilines, yielding diverse N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives. This method, optimized in the research by [] using dichlorobis(triphenylphosphine)Pd(II), xantphos, and sodium tert-butoxide in toluene, allows for a wide range of structural modifications, expanding the potential for discovering new compounds with enhanced properties.
  • Copper-Catalyzed N-Arylation: This alternative route, explored by [] in the synthesis of Imatinib, utilizes more cost-effective copper salts instead of palladium catalysts to facilitate the formation of the crucial C-N bond. Specifically, N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl) pyrimidin-2-amine, a key intermediate in Imatinib synthesis, was produced with an impressive 82% yield using this method.

Q2: Are there any advantages to using copper catalysts over palladium catalysts in the synthesis of this compound derivatives?

A2: The research by [] highlights a significant advantage of using copper salts: cost-effectiveness. Palladium catalysts, while highly efficient in many C-N coupling reactions, are considerably more expensive. This cost difference can be a crucial factor, especially when scaling up synthesis for industrial production. While the specific copper-catalyzed reaction discussed focused on the synthesis of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl) pyrimidin-2-amine, it suggests a promising avenue for exploring the broader applicability of copper catalysts in preparing a wider range of this compound derivatives.

Q3: How are impurities in the synthesis of Imatinib, which utilizes this compound as a building block, identified and quantified?

A3: The research highlights the importance of monitoring genotoxic impurities in active pharmaceutical ingredients. While the specific details of the impurities detected in Imatinib drug substance are not provided in the abstract [], the study indicates the successful application of LC-MS/MS (Liquid Chromatography-Mass Spectrometry/Mass Spectrometry) for this purpose. This technique is highly sensitive and specific, allowing for the identification and quantification of even trace amounts of impurities that might pose a risk to patient safety.

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